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Abstract

Ethenylurea, also known as vinylurea, is a molecule of significant interest in pharmaceutical development, primarily as a potential process impurity o
product. Its structural alerts for potential genotoxicity necessitate the development of highly sensitive and specific analytical methods for its quantifica
document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the qi
ethenylurea. In the absence of standardized, universally adopted protocols for this specific analyte, this guide presents detailed, field-proven strategi
from established methods for analogous compounds such as urea and other potential genotoxic impurities (PGls). The protocols herein are designed
self-validating, and grounded in established analytical principles, covering High-Performance Liquid Chromatography with UV detection (HPLC-UV), |
Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Introduction: The Analytical Challenge of Ethenylurea

Ethenylurea (H2N-CO-NH-CH=CH?) is a reactive a,3-unsaturated carbonyl compound. Its potential to act as a Michael acceptor raises structural alel
genotoxicity.[3] In the context of pharmaceutical manufacturing, such compounds can arise from various synthetic pathways or as degradation produc
active pharmaceutical ingredient (API) or excipients.[4]

The regulatory landscape for genotoxic impurities is stringent. Guidelines from the International Council for Harmonisation (ICH), particularly ICH M7,
strict control of such impurities to a level known as the Threshold of Toxicological Concern (TTC).[5][6] For most pharmaceuticals, the TTC for a geno
is 1.5 ug per day.[6] This necessitates analytical methods capable of detecting and quantifying ethenylurea at trace levels (in the parts-per-million or
within the API or drug product matrix.[1]

This guide provides the technical foundation and practical protocols to address this analytical challenge.
Regulatory Framework and Scientific Rationale
The quantification of impurities in pharmaceutical products is governed by a set of internationally recognized guidelines.

* ICH Q3A(R2) and Q3B(R2): These guidelines outline the requirements for reporting, identifying, and qualifying impurities in new drug substances ¢
respectively.[7][8]

* ICH M7(R1): This is the key guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential c¢
risk. It introduces the concept of the TTC, which is a cornerstone for setting acceptable intake limits for genotoxic impurities.[5]

+ FDA and EMA Guidelines: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have ¢
guidelines that align with and further specify the requirements for impurity control.[6][9][10]

The causality behind the stringent control of ethenylurea lies in its potential reactivity with biological macromolecules, such as DNA, which can lead t
and potentially cancer.[3] Therefore, the analytical methods employed must be sufficiently sensitive and selective to ensure patient safety.

Analytical Methodologies and Protocols

Given the polar nature and potential for low concentration of ethenylurea, chromatographic techniques are the most suitable for its quantification. Th
method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[11]
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High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of ethenylurea at moderate concentration levels. While ethenylt
a weak chromophore, sensitive UV detectors can provide adequate detection for many applications. This method is often used for initial screening an
monitoring levels of impurities that are not required to be controlled at very low ppm levels.

Principle of the Method This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phas
Ethenylurea, being a polar compound, will have a relatively short retention time. Quantification is achieved by comparing the peak area of the analyt:
to that of a known standard.

Causality in Experimental Choices
« Column: A C18 column is chosen for its versatility and proven performance in retaining polar analytes when used with highly aqueous mobile phasi

+ Mobile Phase: A simple isocratic mobile phase of water and a small amount of organic modifier (like acetonitrile or methanol) is proposed. The higr
content is necessary to retain the highly polar ethenylurea. A buffer may be added to control the pH and ensure consistent retention times.

« Detection: The UV detection wavelength is set to a low value (e.g., 200-210 nm) to maximize the absorbance of the urea functional group.[14]
Experimental Protocol: HPLC-UV

* Instrumentation:

o

HPLC system with a quaternary or binary pump

o

Autosampler

Column oven

o]

o

UV-Vis or Diode Array Detector (DAD)

+ Chemicals and Reagents:

o

Ethenylurea reference standard

o

Acetonitrile (HPLC grade)

o

Methanol (HPLC grade)

o

Water (HPLC or Milli-Q grade)

o

Phosphoric acid (for pH adjustment)

+ Chromatographic Conditions:

o

Column: C18, 4.6 x 150 mm, 5 pm (or similar)

o

Mobile Phase: 95:5 (v/v) Water:Acetonitrile. The aqueous phase can be adjusted to pH 2.8 with phosphoric acid.

o Flow Rate: 1.0 mL/min

(o]

Column Temperature: 30 °C

o

Detection Wavelength: 210 nm

o

Injection Volume: 10 pL

o Sample and Standard Preparation:
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o Standard Stock Solution (1000 pg/mL): Accurately weigh 10 mg of ethenylurea reference standard and dissolve in 10 mL of water.
o Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 pug/mL).

o Sample Solution: Accurately weigh a suitable amount of the drug substance or product and dissolve in water to achieve a final concentration witt
calibration range. Sonication may be used to aid dissolution. Filter the solution through a 0.45 pm syringe filter before injection.

« Data Analysis:
o Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
o Determine the concentration of ethenylurea in the sample solution from the calibration curve.
o Calculate the amount of ethenylurea in the original sample (e.g., in ppm).

Data Presentation: HPLC-UV Method Performance

Parameter Expected Value Rationale/Comments

Demonstrates a direct relationship between

Linearity (r2) >0.99 .

concentration and response.
Limit of Detection (LOD) ~0.5 pg/mL The lowest concentration that can be reliably detes

o o The lowest concentration that can be accurately

Limit of Quantification (LOQ) ~1.5 pg/mL .

quantified.

Assesses the closeness of the measured value to
Accuracy (% Recovery) 90-110%

true value.
Precision (% RSD) <5% Measures the repeatability of the method.

Mandatory Visualization: HPLC-UV Workflow

Sample & Standard Preparation

Dissolve & Filter Sample HPLC Analysis Data Processing
’—> Inject into HPLC |—> Separation on C18 Column |—> UV Detection at 210 nm |—>| Integrate Peak Area |—>| Generate Calibration Curve |—>| Quantify Etheny

Prepare Standard Stock & Dilutions

Click to download full resolution via product page

Caption: Workflow for the quantification of ethenylurea by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of ethenylurea at trace levels, as required for genotoxic impurities, LC-MS/MS is the method of choice.[3] Its superior sensitivit
selectivity allow for detection down to the sub-ppm level.

Principle of the Method LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Aft
chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This ion is tl
fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by filt
matrix interferences.[15]
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Causality in Experimental Choices

« Sample Preparation: A more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE) or a "Quick, Easy, Cheap, Effective, Ru
Safe" (QUEChERS) method, may be required to remove matrix components that could cause ion suppression in the MS source.[16][17]

« lonization: Positive mode ESI is generally effective for urea-containing compounds.

« MRM Transitions: The selection of precursor and product ions is critical for selectivity. For ethenylurea (CsHeN20O, MW: 86.09 g/mol ), the protonat
[M+H]*+ at m/z 87.1 would be a likely precursor ion. Fragmentation would likely lead to the loss of isocyanic acid (HNCO), resulting in a prominent

Experimental Protocol: LC-MS/MS
¢ Instrumentation:
o UPLC or HPLC system
o Tandem quadrupole mass spectrometer with an ESI source
* Chemicals and Reagents:
o As per HPLC-UV method, with the addition of formic acid (LC-MS grade).

+ Chromatographic Conditions:

o

Column: C18, 2.1 x 50 mm, 1.8 um (UPLC column for better resolution and speed)
o Mobile Phase A: 0.1% Formic acid in Water
o Mobile Phase B: 0.1% Formic acid in Acetonitrile

o Gradient: A suitable gradient to elute ethenylurea and wash the column (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, 1
conditions).

o Flow Rate: 0.4 mL/min
o Column Temperature: 40 °C
o Injection Volume: 5 pL
* Mass Spectrometry Conditions:
o lonization Mode: ESI Positive
o Capillary Voltage: 3.5 kV
o Source Temperature: 150 °C
o Desolvation Temperature: 400 °C
o MRM Transitions:
= Primary: 87.1 > 44.1 (Precursor > Product, hypothetical)
= Confirmatory: 87.1 > 69.1 (Precursor > Product, hypothetical)
o Sample and Standard Preparation:

o Prepare standards and samples as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 to 50 ng/mL).
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o If matrix effects are significant, perform SPE or a liquid-liquid extraction to clean up the sample.

« Data Analysis:
o Quantify using the peak area from the primary MRM transition.
o Confirm the identity of the peak using the secondary MRM transition and retention time matching.

Data Presentation: LC-MS/MS Method Performance

Parameter Expected Value Rationale/Comments
Linearity (r?) >0.995 Essential for accurate trace-level quantification.
Limit of Detection (LOD) ~0.05 ng/mL High sensitivity for genotoxic impurity analysis.
Limit of Quantification (LOQ) ~0.15 ng/mL Allows for quantification well below the TTC limit.
Wider acceptance criteria are common for trace
Accuracy (% Recovery) 80-120% .
analysis.
Precision (% RSD) < 15% Reflects the higher variability at trace levels.

Mandatory Visualization: LC-MS/MS Workflow

Sample Preparation

Sample Dissolution }—>| SPE Cleanup (Optional) }—* LC-MS/MS Analysis Data Processing
>| Inject into UPLC H Gradient Separation H ESI+ lonization H MRM Detection H Integrate MRM Peak H Quantify vs. C
Prepare ng/mL Standards

Click to download full resolution via product page

Caption: Workflow for trace quantification of ethenylurea by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technigue for the analysis of volatile and semi-volatile compounds.[18] Due to the low volatility and polar nature of ethenylurea,
analysis is challenging. However, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC ane

Principle of the Method This method involves a chemical reaction (derivatization) to modify the ethenylurea molecule, typically by replacing the active
on the nitrogen atoms with less polar, more volatile groups (e.g., silylation). The derivatized analyte is then separated by gas chromatography and de
mass spectrometry.

Causality in Experimental Choices

« Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice for compounds with
hydrogens, such as ureas. It creates a less polar, more volatile derivative.

e GC Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating the derivatized analyte.

« Detection: Mass spectrometry in Scan mode can be used for initial identification, while Selected lon Monitoring (SIM) mode provides higher sensitit
quantification.[18]
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Experimental Protocol: GC-MS with Derivatization

¢ Instrumentation:

o Gas chromatograph with a split/splitless injector

o Mass spectrometer (single quadrupole or ion trap)

+ Chemicals and Reagents:

o

Ethenylurea reference standard

o

BSTFA with 1% TMCS (derivatizing agent)

o Pyridine or Acetonitrile (reaction solvent)

o

Ethyl acetate (extraction solvent)

o Derivatization Procedure:

o Evaporate a known amount of sample or standard solution to dryness under a stream of nitrogen.

o

Add 50 pL of pyridine and 50 pL of BSTFA.

o

Cap the vial tightly and heat at 70 °C for 30 minutes.

o

Cool to room temperature before injection.
* GC-MS Conditions:
o Column: DB-5ms, 30 m x 0.25 mm x 0.25 pym
o Injector Temperature: 250 °C
o Injection Mode: Splitless
o Qven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).
o Carrier Gas: Helium, 1 mL/min
o MS Transfer Line Temp: 280 °C
o lon Source Temp: 230 °C
o Mode: SIM, monitoring characteristic ions of the derivatized ethenylurea.
o Data Analysis:
o Quantify using a calibration curve generated from derivatized standards.

Data Presentation: GC-MS Method Performance
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Parameter

Expected Value

Rationale/Comments

Good linearity is achievable with a robust derivatiz

Linearity (r?) >0.99
procedure.
o . Sensitivity is highly dependent on derivatization
Limit of Detection (LOD) ~0.1 pg/mL .
efficiency.
o T Can provide good sensitivity, often between HPLC
Limit of Quantification (LOQ) ~0.4 pg/mL
and LC-MS/MS.
Recovery is influenced by both extraction and
Accuracy (% Recovery) 85-115% o
derivatization steps.
Precision (% RSD) < 10% Derivatization can introduce additional variability.
Mandatory Visualization: GC-MS Workflow
Sample Preparation GC-MS Analysis Data Processing
Evaporate to Dryness Derivatize with BSTFA P Inject into GC GC Separation P> MS Detection (SIM) Integrate SIM lon Quantify vs. Cul

Click to download full resolution via product page

Caption: Workflow for ethenylurea quantification by GC-MS after derivatization.

Method Selection Guide

Choosing the appropriate analytical method is a critical step that depends on the specific requirements of the analysis.

Feature HPLC-UV LC-MS/MS GC-MS with Derivatization
Sensitivity Moderate Very High High
Selectivity Good Excellent Excellent

Primary Use Case

Routine QC, higher level impurities

Genotoxic impurity trace analysis

Confirmatory analysis, when LC is 1

suitable
Sample Throughput High High Moderate (due to derivatization)
Cost & Complexity Low High Moderate
Robustness High Moderate Moderate
Conclusion

The quantification of ethenylurea in pharmaceutical materials is a critical task, driven by the need to control potentially genotoxic impurities to ensure

safety. While direct, standardized methods are not widely published, robust and reliable analytical protocols can be developed by adapting establishe

for similar polar compounds. This guide provides three such detailed protocols—HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity trace q

and GC-MS with derivatization as a viable alternative. The successful implementation of these methods, underpinned by a thorough understanding of

principles and regulatory requirements, will enable researchers and drug development professionals to confidently and accurately monitor and contro

in their products.

References

* ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [URL:

https://database.ich.org/sites/default/files/ICH_M7_R1_Guideline.pdf]

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b085071?utm_src=pdf-body-img
https://www.benchchem.com/product/b085071?utm_src=pdf-body
https://www.benchchem.com/product/b085071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e BioSpectra. (2021). GENOTOXIC IMPURITY STATEMENT. [URL:
https://biospectra.us/media/wysiwyg/BioSpectra_Genotoxic_Impurity_Statement_UR3220_UR3221_UR3222_UR3223_UR3224 UR3250_UR420:

« Columé, A, et al. (2003). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ior
tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(21), 2417-2422. [URL: https://pubmed.ncbi.nim.nih.gov/14586968/]

* Pena, A, et al. (2006). Analysis of phenylurea herbicides from plants by GC/MS. Journal of Chromatographic Science, 44(4), 197-202. [URL:
https://www.researchgate.

« Occupational Safety and Health Administration (OSHA). Ethylene Thiourea. [URL: https://www.osha.gov/sites/default/files/methods/t-95-fv-01-9208

e Tzovolou, D. N., et al. (2021). Determination of Eight Sulfonylurea Herbicide Residues by LC/MS/MS Using a Sample Separation Technique with E
Journal of AOAC International, 104(5), 1362-1369. [URL: https://www.researchgate.

* U.S. Food and Drug Administration (FDA). (2022). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [l
https://lwww.fda.gov/regulatory-information/search-fda-guidance-documents/q3dr2-elemental-impurities]

« MicroSolv Technology Corporation. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. [URL: https://www.microsolvtech.com/appnote/111]

« Veeprho. (2021). Assessment of Genotoxic Impurities. [URL: https://www.veeprho.com/blog/assessment-of-genotoxic-impurities/]

« Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [URL: https://ms-nmr.alfa-chemistry

« National Center for Biotechnology Information. GC-MS Analysis of 3-Carotene Ethenolysis Products and their Synthesis as Potentially Active Vitarr
Analogues. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911578/]

* ResearchGate. (2006). Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ioniz
mass spectrometry. [URL: https://www.researchgate.

« National Renewable Energy Laboratory. Preparation of Samples for Compositional Analysis: Laboratory Analytical Procedure (LAP). [URL:
https://lwww.nrel.gov/docs/gen/fy13/42620.pdf]

« Alminderej, F. M., et al. (2024). Gas Chromatography-Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluatior
Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1778. [URL: https://pubmed.ncbi.nim.nih.gov/38675598/]

« European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [URL: https://www.ema.europa.eu/en/documents/scie
guideline/guideline-limits-genotoxic-impurities_en.pdf]

« Chromatography Forum. (2014). HPLC Method for Quantification of Urea. [URL: https://www.chromforum.org/viewtopic.php?t=26435]

« Nebot, C., et al. (2022). Identification and Quantification of 29 Active Substances by HPLC-ESI-MS/MS in Lyophilized Swine Manure Samples. Me
13(1), 32. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864708/]

¢ ICH Q3A(R2) Impurities in New Drug Substances. [URL: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf]

* ResearchGate. (2007). Analytical methodology for the determination of urea: Current practice and future trends. [URL:
https://lwww.researchgate.net/publication/6530638_Analytical_methodology_for_the_determination_of urea_Current_practice_and_future_trends]

« Knorst, M. T., et al. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analy
1627-1632. [URL: https://pubmed.ncbi.nim.nih.gov/9260657/]

« European Compliance Academy. (2018). Specifications and Acceptance Criteria for Impurities: new FDA Principles!. [URL: https://www.gmp-
compliance.org/gmp-news/specifications-and-acceptance-criteria-for-impurities-new-fda-principles]

o Li, J., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPL
Molecules, 27(19), 6292. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573319/]

* Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutic
and Technology, 74(1), 2-14. [URL: https://pubmed.ncbi.nim.nih.gov/31209168/]

 KAUST Repository. (2022). GC-MS based metabolomics and lipidiomics analyses of selected freshwater green macroalgae. [URL:
https://repository.kaust.edu.sa/handle/10754/676378]

o EPFL. Elemental Analysis — Sample preparation. [URL: https://www.epfl.ch/labs/isic/analytical-services-isic/elemental_analysis/]

« Pharmaceutical Methods. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. [URL: https://www.hilarispublisher.

o Al-Mijalli, S. H., et al. (2024). Gas Chromatography—Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation ¢
Antioxidant, and Cytotoxic Activities. Molecules, 29(8), 1778. [URL: https://www.mdpi.com/1420-3049/29/8/1778]

* Google Patents. (2008). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method. [URL: https://patents.go

« International Journal of Pharmaceutical Research & Applications. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. [URL:
https://ijpra.com/index.php/journal/article/view/284]

« European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. [URL: https://www.ema.europa.eu/en/documents/scientif
guideline/ich-g-3-b-r2-impurities-new-drug-products-step-5_en.pdf]

« The University of Hong Kong. SAMPLE PREPARATION TECHNIQUES. [URL: https://www.emunit.hku.hk/document/procedure_booklet_2004.pdf]

* ResearchGate. (2022). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. [URI
https://www.researchgate.

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b085071?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sources

1. veeprho.com [veeprho.com]
2. asianjpr.com [asianjpr.com]

3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC
[pmc.ncbi.nim.nih.gov]

4. biospectra.us [biospectra.us]

5. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part :
Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nim.nih.gov]

6. ema.europa.eu [ema.europa.eu]

7. database.ich.org [database.ich.org]

8. ema.europa.eu [ema.europa.eu]

9. fda.gov [fda.gov]

10. Specifications and Acceptance Criteria for Impurities: new FDA Principles! - Analytical Quality Control Group [analytical.gmp-compliance.org]
11. phmethods.net [phmethods.net]

12. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]

13. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

14. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]

15. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass
PubMed [pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]
17. researchgate.net [researchgate.net]
18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of Ethenylurea]. BenchChem, [2026]. [Online PDF]. Ave
[https://www.benchchem.com/product/b08507 1#analytical-methods-for-quantifying-ethenylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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